Diethyl 4-(benzyloxy)benzylphosphonate
Description
Significance of Organophosphorus Compounds in Modern Synthetic Chemistry
Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, are a cornerstone of modern chemical science. chinesechemsoc.org The versatility of phosphorus, which can exist in various oxidation states and coordination environments, allows for the creation of a vast array of molecules with unique chemical and physical properties. chinesechemsoc.org These compounds are integral to numerous fields, including medicinal chemistry, agricultural science, and materials science. byu.edu In pharmaceuticals, over 80 phosphorus-containing drugs are in clinical use, and in agriculture, more than 300 are used as pesticides. byu.edu
Their role in organic synthesis is particularly profound. Organophosphorus reagents are indispensable tools for constructing complex molecular architectures. For example, phosphines serve as critical ligands in transition-metal-catalyzed reactions, influencing the reactivity and selectivity of the catalyst. byu.edu Furthermore, the distinct properties of organophosphorus compounds, such as their metal-binding capabilities and multivalency, make them adaptable for a wide range of chemical transformations. chinesechemsoc.org
Strategic Role of Phosphonates as Versatile Building Blocks and Reaction Intermediates
Within the broad family of organophosphorus compounds, phosphonates—esters of phosphonic acid with the general formula RP(=O)(OR')₂—are particularly important as versatile building blocks. ontosight.ai The phosphonate (B1237965) group imparts unique characteristics to a molecule, including high water solubility, strong adsorption to mineral surfaces, and the ability to chelate metal ions. google.com
In synthetic organic chemistry, phosphonates are most famously employed as reagents in the Horner-Wadsworth-Emmons (HWE) reaction. innospk.comwikipedia.org This reaction, a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions to react with aldehydes and ketones, forming alkenes with a strong preference for the (E)-isomer. wikipedia.orgalfa-chemistry.com Compared to the traditional Wittig reaction, the HWE reaction offers significant advantages: the phosphonate carbanions are more nucleophilic, and the water-soluble dialkylphosphate byproduct is easily removed, simplifying product purification. wikipedia.orgalfa-chemistry.com This reliability and stereoselectivity have made phosphonates indispensable intermediates for the synthesis of natural products and other complex organic targets. conicet.gov.ar
Contextualization of Diethyl 4-(benzyloxy)benzylphosphonate within the Benzylphosphonate Class
This compound belongs to the benzylphosphonate subclass. These compounds are structurally defined by a diethyl phosphonate group attached to a methylene (B1212753) bridge, which is in turn bonded to a benzene (B151609) ring. They are primarily used as reagents in the Horner-Wadsworth-Emmons reaction to synthesize stilbenes and their derivatives. innospk.com
The strategic importance of this compound lies in the substitution at the para-position of the benzene ring. The benzyloxy group (-OCH₂C₆H₅) is a common and robust protecting group for a hydroxyl (-OH) function. This feature makes the compound an ideal precursor for synthesizing hydroxylated stilbenes, a class of compounds that includes many biologically active natural products, such as resveratrol (B1683913). byu.edugoogle.com
In a typical synthetic route, this compound is deprotonated with a base to form a stabilized carbanion. This carbanion then reacts with an aldehyde in an HWE olefination to form a stilbene (B7821643) backbone where the phenolic hydroxyl group is protected. google.com Subsequent removal of the benzyl (B1604629) protecting group yields the desired hydroxystilbene. This strategy allows for the precise construction of complex molecules while preventing the free hydroxyl group from interfering with the carbon-carbon bond-forming reaction.
Table 1: Physicochemical Properties of Diethyl benzylphosphonate (Parent Compound) This table presents data for the parent compound, Diethyl benzylphosphonate, which serves as a reference for the properties of its substituted derivatives like this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₇O₃P |
| Molecular Weight | 228.22 g/mol |
| Appearance | Clear colourless to slightly yellow liquid |
| Boiling Point | 106-108 °C @ 1 mmHg |
| Density | 1.095 g/mL at 25 °C |
| Refractive Index | n20/D 1.497 |
| Flash Point | > 112 °C |
| Water Solubility | Insoluble |
Historical Development of Synthetic Approaches to Benzylphosphonate Scaffolds
The synthesis of the C-P bond in phosphonates has been a long-standing challenge in organic chemistry. nih.gov The foundational methods for preparing benzylphosphonates are the Michaelis-Arbuzov and Michaelis-Becker reactions. nih.govfrontiersin.org
The Michaelis-Arbuzov reaction , first reported by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, is the most classic method. wikipedia.orgjk-sci.com It involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide (in this case, a benzyl halide). jk-sci.com The mechanism proceeds via an Sₙ2 attack of the phosphorus on the benzyl halide to form a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the halide ion to yield the final phosphonate product. wikipedia.org A significant drawback of this method is the requirement for high temperatures (often 120-160 °C), particularly for less reactive halides, which can limit its applicability to sensitive substrates. nih.govwikipedia.org
The Michaelis-Becker reaction offers an alternative under milder conditions. In this process, a dialkyl phosphite is first deprotonated with a strong base to form a sodium or potassium salt, which then acts as a nucleophile to displace a halide from the benzyl halide. tandfonline.comwikipedia.org While this method avoids high temperatures, its yields can be lower than the Michaelis-Arbuzov reaction, and the use of strong bases can be problematic for substrates with base-sensitive functional groups. tandfonline.comwikipedia.org
Recognizing the limitations of these classical methods, modern research has focused on developing more efficient and milder protocols. These advancements include:
Palladium-catalyzed cross-coupling reactions , which allow for the formation of benzylphosphonates from H-phosphonate diesters and benzyl halides under significantly milder conditions. researchgate.net
Green chemistry approaches , such as using a Polyethylene (B3416737) Glycol (PEG) and potassium iodide (KI) catalytic system, which enables the reaction to proceed smoothly at room temperature without the need for volatile or toxic organic solvents. nih.govfrontiersin.org
Zinc iodide mediated protocols that allow the direct conversion of a benzylic alcohol to the corresponding diethyl benzylphosphonate ester in a one-flask process under mild conditions. uiowa.edu
These modern methods have broadened the scope and utility of benzylphosphonate synthesis, making these valuable reagents more accessible for advanced chemical research.
Table 2: Comparison of Synthetic Methods for Benzylphosphonates
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Michaelis-Arbuzov Reaction | Trialkyl phosphite, Benzyl halide | High temperature (120-160 °C) | Broad scope, good yields | Harsh conditions, not suitable for sensitive substrates, potential side products nih.govwikipedia.org |
| Michaelis-Becker Reaction | Dialkyl phosphite, Strong base (e.g., NaH, KOtBu), Benzyl halide | Milder temperature (often room temp.) | Milder conditions than Arbuzov | Requires strong base, can have lower yields, potential for side reactions tandfonline.comwikipedia.org |
| Palladium-Catalyzed Coupling | H-phosphonate diester, Benzyl halide, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos) | Mild temperature (e.g., room temp. to 80 °C) | High efficiency, mild conditions, broad functional group tolerance researchgate.net | Cost of catalyst, potential for metal contamination |
| PEG/KI Catalytic System | Dialkyl phosphite, Benzyl halide, KI, K₂CO₃, PEG-400 | Room temperature | Environmentally benign ("green"), mild, excellent yields, avoids toxic solvents nih.govfrontiersin.org | May require longer reaction times for some substrates |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23O4P/c1-3-21-23(19,22-4-2)15-17-10-12-18(13-11-17)20-14-16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPTXROLMDAJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)OCC2=CC=CC=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435476 | |
| Record name | Diethyl 4-(benzyloxy)benzylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131719-55-6 | |
| Record name | Diethyl 4-(benzyloxy)benzylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Diethyl 4 Benzyloxy Benzylphosphonate
Established Reaction Pathways
Established methods for the synthesis of Diethyl 4-(benzyloxy)benzylphosphonate primarily rely on classical organophosphorus reactions, which have been refined over time for improved efficiency and yield.
Michaelis-Arbuzov Reaction Pathways
The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds and represents the most traditional route to benzylphosphonates. organic-chemistry.orgnih.gov The reaction typically involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide, leading to the formation of a phosphonate (B1237965) ester. organic-chemistry.orgchem-station.com
The direct synthesis route involves the reaction of a 4-benzyloxybenzyl halide, such as 4-(benzyloxy)benzyl chloride or bromide, with a trialkyl phosphite, typically triethyl phosphite. This reaction proceeds via an SN2 mechanism where the phosphorus atom of the phosphite attacks the benzylic carbon, displacing the halide. A subsequent dealkylation of the resulting phosphonium (B103445) salt by the displaced halide ion yields the final this compound product. organic-chemistry.org While effective, this method often requires elevated temperatures, particularly for less reactive halides like chlorides. frontiersin.org
To enhance the rate and efficiency of the Michaelis-Arbuzov reaction, catalytic systems are often employed. The use of alkali metal iodides, such as potassium iodide (KI), is a common strategy to accelerate the reaction, especially when starting with benzyl (B1604629) chlorides or bromides. frontiersin.org The iodide ion acts as a halogen exchange catalyst in a Finkelstein-type reaction, converting the less reactive benzyl chloride or bromide in situ to the more reactive benzyl iodide. frontiersin.org This intermediate readily reacts with the trialkyl phosphite under milder conditions.
A sustainable protocol has been developed using a KI/K₂CO₃ catalytic system in polyethylene (B3416737) glycol (PEG-400) as a benign solvent. frontiersin.org This approach allows the reaction to proceed smoothly at room temperature, providing excellent yields and avoiding the use of volatile organic solvents. frontiersin.org
| Entry | Benzyl Halide | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl Chloride | KI/K₂CO₃ | PEG-400 | 6 | 95 |
| 2 | Benzyl Bromide | KI/K₂CO₃ | PEG-400 | 5 | 96 |
| 3 | 4-Nitrobenzyl Bromide | KI/K₂CO₃ | PEG-400 | 4 | 98 |
| 4 | 4-Chlorobenzyl Chloride | KI/K₂CO₃ | PEG-400 | 6 | 94 |
This table presents data on the synthesis of various benzyl phosphonates using a KI/K₂CO₃ catalytic system in PEG-400 at room temperature, demonstrating the efficiency of this method. Data adapted from a study on sustainable synthesis of benzyl phosphonates. frontiersin.org
Direct Conversion Strategies from Benzylic Alcohols
To circumvent the need to prepare and handle benzylic halides, direct conversion methods starting from the more readily available benzylic alcohols have been developed. These strategies offer a more streamlined and atom-economical approach to benzylphosphonates. nih.govnih.gov
A significant advancement is the development of a one-flask procedure for the conversion of benzylic alcohols to their corresponding phosphonates using triethyl phosphite in the presence of a Lewis acid, such as zinc iodide (ZnI₂). nih.govacs.orgresearchgate.net This method provides a convenient alternative to the traditional two-step process of converting the alcohol to a halide followed by the Arbuzov reaction. nih.govacs.org The reaction is typically conducted at elevated temperatures (e.g., refluxing in toluene) and shows good generality across a range of substituted benzylic alcohols. nih.gov Zinc bromide has also been shown to be effective, though it may require longer reaction times. acs.org The mechanism is thought to involve the activation of the alcohol by the zinc halide, facilitating the nucleophilic attack by the phosphite. nih.gov
| Entry | Benzylic Alcohol | Lewis Acid | Solvent | Yield (%) |
| 1 | Benzyl Alcohol | ZnI₂ | Toluene (B28343) | 84 |
| 2 | 3-Bromobenzyl Alcohol | ZnI₂ | Toluene | 81 |
| 3 | 3,4-Dimethylbenzyl Alcohol | ZnI₂ | Toluene | 85 |
| 4 | Benzyl Alcohol | ZnBr₂ | Toluene | 73 |
This table showcases the yields for the conversion of various benzylic alcohols to diethyl benzylphosphonates using a zinc iodide mediated protocol. Data adapted from a study on the direct conversion of benzylic alcohols to phosphonates. nih.gov
Advanced and Sustainable Synthetic Approaches
Modern synthetic chemistry emphasizes the development of more efficient, environmentally benign, and novel reaction pathways. For this compound, this includes palladium-catalyzed cross-coupling reactions and methods utilizing sustainable energy sources. These advanced approaches often provide access to complex molecules under mild conditions. nih.gov For instance, palladium-catalyzed reactions have been developed for the synthesis of benzylphosphonate diesters via cross-coupling of H-phosphonate diesters with benzyl halides. researchgate.net Another innovative and green approach involves a visible-light-mediated phosphonylation reaction using zinc phthalocyanine (B1677752) as a photocatalyst to form phosphonates from alkyl/arylhydrazines and trialkylphosphites. rsc.org
Palladium-Catalyzed Synthesis
Palladium catalysis remains a cornerstone for the formation of C-P bonds, offering high efficiency and functional group tolerance. organic-chemistry.org These methods typically involve the cross-coupling of a phosphorus-containing nucleophile with a benzyl halide or a related electrophile.
Application of α, β-Homodiarylation of Vinyl Esters Protocols
A notable advancement in the synthesis of substituted diethyl benzylphosphonates is the application of a palladium-catalyzed α, β-homodiarylation of vinyl esters. icm.edu.plnih.gov This protocol has been successfully used to obtain various benzylphosphonate derivatives. nih.gov A significant advantage of this procedure is its environmentally benign nature, as the reactions can be conducted in water at ambient temperatures, often without the need for additional ligands. nih.gov
Table 1: Key Features of the Palladium-Catalyzed α, β-Homodiarylation Protocol
| Feature | Description | Reference |
|---|---|---|
| Catalyst | Palladium acetate (B1210297) (Pd(OAc)₂) | nih.gov |
| Reactants | Arylboronic acids, Vinyl esters | nih.gov |
| Solvent | Water | nih.gov |
| Temperature | Ambient Room Temperature | nih.gov |
| Key Advantage | Environmentally benign, significantly improved yields for specific products | icm.edu.plnih.gov |
Other palladium-catalyzed approaches for similar structures include the cross-coupling of H-phosphonate diesters with benzyl halides using catalyst systems like Pd₂(dba)₃(CHCl₃) with a Xantphos ligand. Another strategy is the α-arylation of benzylic phosphonates, which introduces aromatic groups via a deprotonative cross-coupling process using a Pd(OAc)₂/CataCXium A-based catalyst. nih.gov
Green Chemistry Principles in Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, several green synthetic routes for benzylphosphonates have been developed. These methods prioritize the use of non-toxic reagents, environmentally benign solvents, and milder reaction conditions.
Polyethylene Glycol (PEG)/Potassium Iodide Catalytic Systems
An efficient and sustainable protocol for synthesizing benzyl phosphonates utilizes a catalytic system of polyethylene glycol (PEG) and potassium iodide (KI). frontiersin.orgnih.gov This method avoids volatile and toxic organic solvents and proceeds smoothly at room temperature to give excellent product yields. frontiersin.orgnih.gov
In this system, PEG serves multiple roles: it acts as a recyclable, non-toxic reaction medium and as a phase-transfer catalyst (PTC). frontiersin.org The role of potassium iodide is to facilitate the in situ formation of a more reactive benzyl iodide intermediate from less expensive and more stable benzyl chlorides or bromides. frontiersin.org The PEG enhances the nucleophilicity of the iodide ions and increases the reactivity of the base (e.g., K₂CO₃) by chelating the potassium counterion. frontiersin.org This synergistic combination allows the reaction to proceed efficiently without the need for harsh conditions or reactive alkali metals. frontiersin.orgnih.gov
Table 2: Optimization of the PEG/KI Catalytic System for Benzyl Phosphonate Synthesis
| Solvent | Base | Additive | Yield (%) | Reference |
|---|---|---|---|---|
| MeCN | K₂CO₃ | - | 25 | frontiersin.org |
| DMF | K₂CO₃ | - | 30 | frontiersin.org |
| THF | K₂CO₃ | - | 15 | frontiersin.org |
| PEG-400 | K₂CO₃ | KI | 95 | frontiersin.org |
| PEG-400 | Cs₂CO₃ | KI | 93 | frontiersin.org |
| PEG-400 | KOH | KI | 90 | frontiersin.org |
The development of metal-free synthetic routes is a key goal in green chemistry to avoid contamination of products with residual heavy metals. For phosphonates, this has been achieved through direct nucleophilic substitution reactions under optimized conditions and through innovative photoredox catalysis. researchgate.netscilit.com One green, metal-free strategy involves the oxidative deamination of benzyl amines to generate an in situ aldehyde, which then reacts with amines and trialkylphosphites to form α-aminophosphonates. This process utilizes aqueous hydrogen peroxide as a green oxidant and water as the solvent. researchgate.net
Visible-light photoredox catalysis provides another powerful avenue for metal-free C-P bond formation, as detailed in the following section. These reactions often employ organic dyes as photocatalysts, eliminating the need for transition metals entirely. scilit.commdpi.com
Visible-Light-Mediated Phosphonylation Reactions for Related Structures
Visible-light-mediated photoredox catalysis has emerged as a mild and powerful tool for a variety of organic transformations, including the synthesis of organophosphorus compounds. mdpi.comrsc.org These methods allow for the generation of radical intermediates under exceptionally mild conditions, often at room temperature, using light as a renewable energy source. mdpi.com
For the synthesis of aryl phosphonates and related structures, these protocols typically involve the photoinduced generation of an aryl or benzyl radical, which then couples with a trialkyl phosphite. mdpi.comresearchgate.net A key advantage is that these reactions can be rendered transition-metal-free by using organic photosensitizers. scilit.commdpi.com
Several photocatalytic systems have been developed:
Eosin Y: This organic dye has been used as a photocatalyst for the phosphonylation of bromo-substituted aromatic compounds under blue light irradiation. The reaction is transition-metal-free and proceeds under mild conditions. scilit.commdpi.com
Rhodamine 6G: This organic sensitizer (B1316253) is effective in the phosphonylation of bromoarenes with triethyl phosphite. mdpi.com
Zinc Phthalocyanine: This compound has been used to catalyze C-P bond formation by reacting aryl or alkylhydrazines with trialkylphosphites in the presence of air as an oxidant. rsc.org
These light-mediated reactions tolerate a wide variety of functional groups and represent a significant step forward in the synthesis of phosphonates under sustainable conditions. rsc.orgresearchgate.net
Methodological Considerations in Synthesis
The choice of a synthetic methodology for this compound and related compounds depends on several factors, including desired yield, substrate availability, functional group tolerance, and commitment to green chemistry principles.
Traditional methods for forming C-P bonds, such as the Michaelis-Arbuzov and Michaelis-Becker reactions, often suffer from drawbacks like high reaction temperatures, the need for strong bases, or the formation of side products. frontiersin.org
Palladium-catalyzed methods offer a highly versatile and efficient alternative with broad substrate scope. nih.gov The α,β-homodiarylation protocol, in particular, stands out for its use of water as a solvent and ambient reaction temperature, aligning it with green chemistry goals. nih.gov However, a key consideration for any metal-catalyzed reaction is the potential for product contamination with metal residues, which can be a concern for pharmaceutical applications, and the cost of the catalyst.
Green chemistry approaches , such as the PEG/KI system, provide significant advantages by eliminating toxic solvents and harsh reagents. frontiersin.org This system is cost-effective and operationally simple, making it attractive for large-scale synthesis. Metal-free conditions, whether through direct substitution or photoredox catalysis, further enhance the green credentials of a synthesis by avoiding heavy metal waste and contamination. researchgate.netscilit.com
Visible-light-mediated reactions represent the cutting edge of phosphonate synthesis. Their use of light as a traceless reagent and the ability to operate without transition metals make them highly appealing. mdpi.com The primary considerations for these methods include the selection of the appropriate photocatalyst and the potential need for specialized photoreactor equipment.
Ultimately, the optimal synthetic route is a balance of these considerations. For this compound, a green approach like the PEG/KI system or a mild, efficient palladium-catalyzed reaction in water would be highly desirable.
Substrate Scope and Functional Group Compatibility
The synthesis of diethyl benzylphosphonate derivatives, including the 4-(benzyloxy) substituted analog, generally displays a broad substrate scope. The key reaction, often a variation of the Michaelis-Arbuzov or Michaelis-Becker reaction, involves the coupling of a benzyl halide with a trialkyl phosphite or a dialkyl phosphite, respectively.
The nature of the substituent on the phenyl ring of the benzyl halide can influence the reaction's efficiency. Electron-donating groups, such as the benzyloxy group at the para position, are generally well-tolerated. The synthesis is compatible with a range of functional groups on the aromatic ring, which is crucial for the preparation of diverse analogs. Methodologies have been developed that are compatible with various functionalities, allowing for the synthesis of complex molecules. researchgate.net For instance, palladium-catalyzed cross-coupling reactions have been shown to have a wide substrate scope and functional group compatibility. researchgate.net
The following table illustrates the compatibility of related synthetic methods with various substrates, which can be extrapolated to the synthesis of this compound.
| Substrate Type | Functional Group | Compatibility | Reference |
| Benzyl Halides | Alkoxy (e.g., benzyloxy) | High | General Knowledge |
| Benzyl Halides | Alkyl | High | researchgate.net |
| Benzyl Halides | Halogens (other than the leaving group) | Moderate to High | nih.gov |
| Benzyl Halides | Nitro | Moderate | General Knowledge |
| Dialkyl Phosphites | Ethyl | High | frontiersin.org |
| Dialkyl Phosphites | Methyl | High | nih.gov |
Optimization of Reaction Parameters (e.g., Solvent Effects, Temperature, Stoichiometry)
The optimization of reaction parameters is critical for achieving high yields and purity of this compound. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and any catalysts or bases used.
Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. For the synthesis of benzyl phosphonates, solvents ranging from polar aprotic solvents like DMF and MeCN to less polar solvents like THF have been explored. frontiersin.org In some green chemistry approaches, polyethylene glycol (PEG) has been successfully employed as a reaction medium, acting as both a solvent and a phase-transfer catalyst. frontiersin.org
Temperature: The reaction temperature is another crucial factor. While some methods proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. For example, a sustainable protocol using a PEG/KI catalytic system proceeds smoothly at room temperature. frontiersin.org In contrast, some traditional Michaelis-Arbuzov reactions may require elevated temperatures.
Stoichiometry: The stoichiometry of the reactants, including the benzyl halide, the phosphite, and any base or catalyst, must be carefully controlled. An excess of the phosphite reagent is sometimes used to drive the reaction to completion. When a base is employed, such as in the Michaelis-Becker reaction, its nature and equivalence can influence the deprotonation of the dialkyl phosphite and, consequently, the reaction's efficiency. A study on a PEG/KI system found that using 2 equivalents of K₂CO₃ as a base and 0.3 equivalents of KI as an additive provided optimal results. frontiersin.org
The table below summarizes the effect of different solvents on a model reaction for the synthesis of a diethyl benzylphosphonate.
| Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| MeCN | K₂CO₃ | Room Temp | 45 | frontiersin.org |
| DMF | K₂CO₃ | Room Temp | 55 | frontiersin.org |
| THF | K₂CO₃ | Room Temp | 30 | frontiersin.org |
| PEG-400 | K₂CO₃ | Room Temp | 92 | frontiersin.org |
Scale-Up Synthesis and Yield Enhancement Strategies
Scaling up the synthesis of this compound from laboratory to industrial production requires careful consideration of several factors to maintain high yields and ensure process safety and cost-effectiveness.
Process Intensification: One strategy for yield enhancement on a larger scale is process intensification. This can involve using flow chemistry, where reactants are continuously mixed and reacted in a microreactor. This technique allows for better control over reaction parameters such as temperature and mixing, which can lead to improved yields and reduced reaction times.
Catalyst Selection and Loading: For catalyzed reactions, such as palladium-catalyzed cross-couplings, optimizing the catalyst system is crucial for scale-up. This includes selecting a highly active and stable catalyst to minimize the required loading, which is a significant cost driver. Heterogeneous catalysts are often preferred for large-scale synthesis as they can be easily separated from the reaction mixture and potentially recycled. researchgate.net
The following table outlines potential strategies for enhancing the yield of this compound during scale-up.
| Strategy | Description | Potential Advantages | Reference |
| Flow Chemistry | Continuous processing in microreactors. | Improved heat and mass transfer, better control, higher safety. | General Knowledge |
| Heterogeneous Catalysis | Use of solid-supported catalysts. | Ease of separation and recycling, reduced metal contamination. | researchgate.net |
| Crystallization | Purification by inducing crystal formation. | High purity, suitable for large scale, potentially lower solvent use than chromatography. | General Knowledge |
| Green Solvents | Utilizing environmentally benign solvents like PEG or water. | Reduced environmental impact, simplified workup. | researchgate.netfrontiersin.org |
Chemical Reactivity and Transformation Mechanisms of Diethyl 4 Benzyloxy Benzylphosphonate
Phosphonate-Mediated Olefination Reactions
The presence of the phosphonate (B1237965) group in Diethyl 4-(benzyloxy)benzylphosphonate makes it an ideal reagent for the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes.
Horner-Wadsworth-Emmons (HWE) Condensation
The Horner-Wadsworth-Emmons (HWE) reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene. numberanalytics.comwikipedia.org This reaction is a significant modification of the Wittig reaction and offers several advantages, including the formation of a water-soluble phosphate (B84403) byproduct that is easily removed, and typically high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com The reaction begins with the deprotonation of the phosphonate at the α-carbon by a base to form a nucleophilic carbanion. This carbanion then adds to the carbonyl carbon of an aldehyde or ketone, leading to a betaine (B1666868) intermediate which subsequently collapses to form an oxaphosphetane. The final step is the elimination of a phosphate ester to yield the alkene. numberanalytics.com
The HWE reaction is renowned for its high (E)-stereoselectivity, which is a key feature in the synthesis of trans-stilbene (B89595) derivatives. wikipedia.org The steric hindrance in the transition state of the oxaphosphetane intermediate generally favors the anti-conformation, which leads to the formation of the (E)-alkene. alfa-chemistry.com The reaction of this compound with various benzaldehydes provides a direct route to asymmetrically substituted (E)-stilbenes. For instance, the condensation with 4-(benzyloxy)benzaldehyde (B125253) would yield (E)-4,4'-bis(benzyloxy)stilbene. The stereochemical outcome is influenced by factors such as the nature of the reactants and the reaction conditions. conicet.gov.ar
Resveratrol (B1683913), a naturally occurring stilbenoid, and its analogues are of significant interest due to their diverse biological activities. The HWE reaction is a cornerstone in the synthesis of these compounds. wiley-vch.de A common strategy involves the coupling of a protected hydroxybenzaldehyde with a suitable benzylphosphonate. For example, the reaction of a protected 3,5-dihydroxybenzaldehyde (B42069) with this compound would serve as a key step in the synthesis of a protected resveratrol derivative. Subsequent deprotection of the hydroxyl groups would then yield the final resveratrol analogue. A patented synthesis of resveratrol involves the coupling of 3,5-dibenzyloxybenzyl phosphonate with 4-benzyloxybenzaldehyde using sodium methoxide (B1231860) as the base, which resulted in the exclusive formation of the (E)-stilbene isomer in good yield. google.com This highlights the utility of the HWE reaction in preparing the core stilbene (B7821643) structure of resveratrol analogues with excellent stereocontrol.
The efficiency and stereoselectivity of the Horner-Wadsworth-Emmons reaction can be fine-tuned by optimizing various reaction parameters. The choice of base is critical; strong bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and potassium hexamethyldisilazide (KHMDS) are commonly employed to ensure complete deprotonation of the phosphonate. numberanalytics.comresearchgate.net The solvent also plays a crucial role, with polar aprotic solvents like tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) being preferred as they effectively solvate the intermediates. numberanalytics.com Temperature is another key variable; while reactions are often initiated at low temperatures to control addition, subsequent warming can influence the equilibration of intermediates and thus the final E/Z ratio. numberanalytics.com Additives such as lithium salts can also impact the stereochemical outcome. conicet.gov.ar For instance, the use of t-BuOK in toluene (B28343) has been reported for the synthesis of stilbenes under mild conditions. wiley-vch.de
Below is a table summarizing the general conditions for optimizing the HWE reaction:
| Parameter | Condition | Rationale |
| Base | Strong, non-nucleophilic bases (e.g., NaH, KHMDS, t-BuOK) | Ensures complete and rapid formation of the phosphonate carbanion. |
| Solvent | Polar aprotic solvents (e.g., THF, DMF, DMSO) | Facilitates the dissolution of reactants and stabilization of charged intermediates. |
| Temperature | Typically initiated at low temperatures (e.g., -78 °C to 0 °C) | Allows for controlled addition and can influence stereoselectivity. |
| Additives | Lewis acids (e.g., LiCl) | Can enhance the rate and influence the stereochemical outcome of the reaction. |
Reactions Involving the Benzylic Carbon and Phosphonate Moiety
Beyond the HWE reaction, the acidic nature of the α-proton to the phosphonate group allows for other important transformations, such as alkylation reactions.
Alkylation Reactions at the α-Carbon (e.g., with n-Butyllithium and Allyl Bromide)
The benzylic proton of this compound is acidic and can be readily removed by a strong base like n-butyllithium (n-BuLi) to generate a stabilized carbanion. nrochemistry.com This carbanion is a potent nucleophile and can react with various electrophiles in alkylation reactions. For example, treatment with an alkyl halide, such as allyl bromide, would introduce an allyl group at the α-carbon. This reaction provides a means to further functionalize the phosphonate, creating more complex building blocks for organic synthesis. The general procedure involves dissolving the phosphonate in an anhydrous aprotic solvent like THF, cooling the solution to a low temperature (e.g., -78 °C), and then adding n-butyllithium to generate the carbanion. The subsequent addition of the electrophile, such as allyl bromide, leads to the formation of the new carbon-carbon bond.
The following table outlines a representative procedure for such an alkylation:
| Step | Reagent/Condition | Purpose |
| 1 | This compound in anhydrous THF | Dissolve the starting material under an inert atmosphere. |
| 2 | Cool to -78 °C | Maintain a low temperature to control the reaction and prevent side reactions. |
| 3 | Add n-butyllithium (n-BuLi) | Deprotonate the α-carbon to form the nucleophilic carbanion. |
| 4 | Stir for a short period | Allow for complete formation of the carbanion. |
| 5 | Add allyl bromide | The electrophile is added to react with the carbanion. |
| 6 | Warm to room temperature and quench | Allow the reaction to go to completion and then stop it, typically with a proton source like water or a saturated ammonium (B1175870) chloride solution. |
Subsequent Functionalization of Alkylated Products (e.g., Oxidation to Aldehydes)
While direct oxidation of the benzylic carbon of this compound is not a common transformation, the functionalization of products derived from its alkylation is a significant synthetic strategy. Following the deprotonation of the benzylic position and subsequent reaction with an alkylating agent, the resulting α-substituted phosphonate can, in principle, be further manipulated.
One potential, though not widely documented, transformation is the oxidation of an α-hydroxyalkylated derivative to the corresponding acylphosphonate (a keto-phosphonate). This would first involve the introduction of a hydroxyl group at the benzylic position, which could then be oxidized to a carbonyl group. Standard oxidizing agents could potentially be employed for this purpose, although the specific conditions would need to be carefully selected to avoid cleavage of the phosphonate or benzyloxy groups.
Chemical Derivatization of the Benzyl (B1604629) and Benzyloxy Moieties
The benzyl and benzyloxy groups in this compound offer multiple avenues for chemical derivatization, primarily through deprotection of the benzyloxy group and transformations of the aromatic rings.
Strategies for O-Deprotection of the Benzyloxy Group
The removal of the benzyl ether protecting group is a common and crucial step in the synthetic application of this compound, unmasking a phenolic hydroxyl group for further reactions. Several methods can be employed for this O-debenzylation, with the choice of reagent depending on the presence of other functional groups in the molecule.
Catalytic Hydrogenolysis: This is one of the most common and mildest methods for benzyl ether cleavage. The reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen atmosphere. The process results in the formation of the corresponding phenol (B47542) and toluene. Transfer hydrogenation, using a hydrogen donor like ammonium formate (B1220265) or cyclohexene, can also be effective.
Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, although this method is less common due to its harshness and potential for side reactions, especially with sensitive substrates.
Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers. This method is particularly useful for p-methoxybenzyl (PMB) ethers but can also be applied to benzyl ethers, sometimes requiring photoirradiation to proceed efficiently. mpg.de
| Deprotection Method | Reagents and Conditions | Products | Potential Issues |
| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like ethanol (B145695) or ethyl acetate (B1210297) | Phenol, Toluene | Incompatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups) |
| Transfer Hydrogenation | Ammonium formate, Pd/C, in a solvent like methanol | Phenol, Toluene | Similar limitations to catalytic hydrogenolysis |
| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, HI) | Phenol, Benzyl halide | Harsh conditions, potential for side reactions |
| Oxidative Cleavage | DDQ, often with photoirradiation | Phenol, Benzaldehyde derivative | Potential for over-oxidation, substrate-dependent reactivity |
Transformations Involving the Aromatic Ring Substituents
The aromatic rings of this compound are susceptible to electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered. The benzyloxy group is an ortho-, para-directing activator, while the phosphonomethyl group is generally considered a deactivating meta-director. Given the para-substitution of the benzyloxy group, further substitution would be directed to the positions ortho to this group.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. However, these reactions may be complicated by the presence of the activating benzyloxy group and the deactivating phosphonate moiety.
Nucleophilic aromatic substitution is less common for this electron-rich system unless a strongly electron-withdrawing group, such as a nitro group, is first introduced onto the ring.
General Phosphonate Transformations (Relevant to this compound Derivatives)
The phosphonate group itself can undergo several key transformations, most notably deprotection to the corresponding phosphonic acid.
Phosphonate Deprotection
The conversion of the diethyl phosphonate ester to the phosphonic acid is a fundamental transformation. This is often achieved through hydrolysis under acidic or basic conditions, or through silylation followed by hydrolysis.
Acidic Hydrolysis: Treatment with a strong acid, such as concentrated hydrochloric acid, and heat can cleave the ethyl esters to yield the phosphonic acid. nih.gov This method can be harsh and may also cleave the benzyloxy group.
Silylation-Hydrolysis (McKenna Reaction): A milder and more common method involves the reaction of the diethyl phosphonate with a halotrimethylsilane, typically bromotrimethylsilane (B50905) (TMSBr) or iodotrimethylsilane (B154268) (TMSI). This reaction forms a bis(trimethylsilyl) phosphonate intermediate, which is readily hydrolyzed upon workup with water or an alcohol to give the phosphonic acid. This method is often preferred due to its milder conditions and higher yields.
| Deprotection Method | Reagents and Conditions | Intermediate | Final Product |
| Acidic Hydrolysis | Concentrated HCl, heat | - | Phosphonic acid |
| Silylation-Hydrolysis | 1. TMSBr or TMSI2. H₂O or MeOH | Bis(trimethylsilyl) phosphonate | Phosphonic acid |
Reductive Cleavage of O-N Bonds
Syn-Dihydroxylation of Carbon-Carbon Double Bonds
The chemical utility of this compound extends to the synthesis of precursors for vicinal diols. The Horner-Wadsworth-Emmons reaction, employing this phosphonate, typically yields stilbene-type structures containing a carbon-carbon double bond. This double bond is amenable to further transformation, notably through syn-dihydroxylation, which installs two hydroxyl groups on the same face of the double bond. This transformation is a fundamental process in organic synthesis, providing access to 1,2-diols, which are important building blocks for many complex molecules.
The most common and reliable reagents for achieving syn-dihydroxylation are osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org While both are effective, osmium tetroxide is often preferred for its higher yields and cleaner reactions, whereas potassium permanganate can sometimes lead to over-oxidation and cleavage of the double bond if the reaction conditions are not carefully controlled (e.g., by using cold, dilute, and basic conditions). libretexts.orglibretexts.org
The reaction proceeds via a concerted mechanism. libretexts.orgkhanacademy.org The π-bond of the alkene acts as a nucleophile, attacking the electrophilic metal oxide in a [3+2] cycloaddition. This forms a cyclic intermediate—an osmate ester in the case of OsO₄ or a manganate (B1198562) ester with KMnO₄. libretexts.orglibretexts.org This cyclic intermediate formation is what dictates the stereochemistry of the reaction, forcing the two new C-O bonds to be formed on the same side of the original double bond. Subsequent workup, typically involving hydrolysis or reduction of the intermediate, cleaves the metal-oxygen bonds to liberate the syn-diol. libretexts.orglibretexts.org
Due to the high cost and toxicity of osmium tetroxide, catalytic methods are prevalent. libretexts.org These methods use a catalytic amount of OsO₄ along with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the osmium(VIII) species in situ, allowing the catalytic cycle to continue. youtube.com
Furthermore, the development of asymmetric dihydroxylation, notably the Sharpless asymmetric dihydroxylation, allows for the conversion of prochiral alkenes into chiral diols with high enantioselectivity. researchgate.netyoutube.com This is achieved by adding chiral ligands, typically derived from cinchona alkaloids, which coordinate to the osmium catalyst and create a chiral environment, directing the dihydroxylation to one face of the double bond over the other. researchgate.netyork.ac.uk For a trans-stilbene derivative, which is the typical product of a Horner-Wadsworth-Emmons reaction, syn-dihydroxylation results in the formation of a racemic mixture of (R,R) and (S,S) enantiomers. libretexts.orglibretexts.org Asymmetric dihydroxylation can selectively produce one of these enantiomers in excess.
The table below summarizes representative conditions for the syn-dihydroxylation of a generic trans-stilbene substrate, analogous to the alkene products formed from this compound.
| Reagent System | Co-oxidant/Workup | Solvent(s) | Expected Product | Key Features |
| 1. OsO₄ (catalytic) | N-Methylmorpholine N-oxide (NMO) | Acetone/Water | Racemic 1,2-diol | High yield, catalytic use of toxic OsO₄. youtube.com |
| 2. KMnO₄ (stoichiometric) | NaOH (cold, dilute) | Water/t-Butanol | Racemic 1,2-diol | Less expensive, but risk of over-oxidation. libretexts.org |
| 3. AD-mix-β | K₃Fe(CN)₆, K₂CO₃, MeSO₂NH₂ | t-Butanol/Water | Enantioenriched (R,R)-1,2-diol | High enantioselectivity for one enantiomer. youtube.com |
| 4. AD-mix-α | K₃Fe(CN)₆, K₂CO₃, MeSO₂NH₂ | t-Butanol/Water | Enantioenriched (S,S)-1,2-diol | High enantioselectivity for the opposite enantiomer. youtube.com |
Strategic Applications of Diethyl 4 Benzyloxy Benzylphosphonate in Organic Synthesis and Materials Science
Building Block in Complex Molecule Synthesis
The structure of Diethyl 4-(benzyloxy)benzylphosphonate, featuring a reactive benzylic phosphonate (B1237965) and a protected phenol (B47542) group, makes it an ideal starting material for constructing elaborate molecular architectures.
In the realm of natural product synthesis, benzylphosphonates are key reagents for constructing bibenzyl and stilbene (B7821643) skeletons, which are common motifs in many biologically active compounds. While the direct synthesis of Radulanin E using this compound is not extensively detailed, the synthesis of closely related natural products like Radulanin A illustrates the utility of analogous phosphonates. researchgate.netchemrxiv.org The core reaction is typically a Horner-Wadsworth-Emmons (HWE) olefination.
In a representative synthesis, a benzylphosphonate ester is first deprotonated with a strong base to form a stabilized carbanion. This nucleophile then attacks an aldehyde, leading to an intermediate that eliminates diethyl phosphate (B84403) to form a carbon-carbon double bond. researchgate.net This methodology is pivotal for creating the central stilbene linkage found in the Radulanin family of natural products. The benzyloxy group serves as a protecting group for the phenol, which can be deprotected in later synthetic steps to yield the final natural product. researchgate.net The synthesis of Pinosylvin dimethyl ether, a precursor to the Radulanin A core structure, was achieved in 93% yield using a Horner-Wadsworth-Emmons reaction between 3,5-dimethoxybenzaldehyde (B42067) and diethyl benzylphosphonate. researchgate.net
Table 1: Horner-Wadsworth-Emmons Reaction for Natural Product Precursor
| Reactant 1 | Reactant 2 | Key Reagents | Product | Application |
| Diethyl benzylphosphonate | 3,5-dimethoxybenzaldehyde | Strong Base (e.g., NaH) | Pinosylvin dimethyl ether | Precursor for Radulanin A Synthesis researchgate.net |
The Horner-Wadsworth-Emmons reaction is a cornerstone of synthetic organic chemistry for the stereoselective synthesis of alkenes, and this compound is an excellent substrate for this transformation to produce stilbene derivatives. Stilbenes are a class of compounds with significant biological activities and applications in materials science.
The synthesis of functionalized stilbenes, such as 3,4',5-Tribenzyloxystilbene, involves the reaction of the phosphonate carbanion derived from this compound with a suitably substituted benzaldehyde. In this specific case, the reaction would be with 3,5-dibenzyloxybenzaldehyde. The phosphonate provides the 4-(benzyloxy)phenyl moiety of the final product. This reaction is highly valued for its efficiency and the typical high yield of the trans-stilbene (B89595) isomer, which is often the more thermodynamically stable and desired product. This method is also employed in the synthesis of resveratrol (B1683913) derivatives, which are known for their antioxidant properties.
Table 2: Synthesis of Stilbene Derivatives via HWE Reaction
| Phosphonate Reagent | Aldehyde Reagent | Reaction Type | Product Example | Significance |
| This compound | 3,5-dibenzyloxybenzaldehyde | Horner-Wadsworth-Emmons | 3,4',5-Tribenzyloxystilbene | Access to biologically active stilbenoids |
Fosmidomycin is an antimalarial drug that inhibits the non-mevalonate pathway of isoprenoid synthesis. nih.govnih.gov Researchers have sought to improve its potency and pharmacokinetic profile by synthesizing various analogues. This compound can serve as a precursor to intermediates used in the synthesis of α-aryl-substituted Fosmidomycin analogues.
A divergent strategy for creating these analogues often employs palladium-catalyzed cross-coupling reactions, such as the Stille coupling, as a key step. nih.govresearchgate.net In this approach, a scaffold containing the phosphonate group is coupled with various aryl groups. While the exact starting material might be a derivative, the synthesis relies on the core structure provided by a benzylphosphonate. For instance, an α-bromo or α-triflate derivative of a phosphonate can be coupled with an arylstannane or arylboronic acid. The 4-(benzyloxy)benzyl group can be introduced through such a coupling, or a pre-functionalized phosphonate can be further elaborated to construct the final Fosmidomycin analogue. nih.gov The synthesis of an α-(4-cyanophenyl)fosmidomycin analogue, which showed potent antimalarial activity, highlights the success of this strategic approach. nih.govresearchgate.net
Synthesis of Diverse Organophosphorus Compounds
Beyond its use as a carbon-carbon bond-forming reagent, this compound is a parent structure for accessing other classes of valuable organophosphorus compounds.
α-Hydroxyphosphonates are a class of compounds with a wide range of biological activities and applications as synthetic intermediates. nih.govmdpi.commdpi.com They are most commonly synthesized through the Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) to the carbonyl group of an aldehyde or ketone. mdpi.comresearchgate.net
To utilize this compound in this context, it would first be converted to its corresponding aldehyde, 4-(benzyloxy)benzaldehyde (B125253). This aldehyde can then be reacted with a dialkyl phosphite, such as diethyl phosphite, in the presence of a base or acid catalyst to yield the corresponding diethyl 4-(benzyloxy)phenylmethylphosphonate. mdpi.com This transformation is highly efficient and provides a direct route to functionalized α-hydroxyphosphonates, which can be further modified or studied for their biological properties. nih.govmdpi.com
Table 3: Synthesis of α-Hydroxyphosphonates
| Starting Material (derived) | Reagent | Catalyst | Reaction Type | Product Class |
| 4-(benzyloxy)benzaldehyde | Diethyl phosphite | Triethylamine or other bases | Pudovik Reaction | α-Hydroxyphosphonates mdpi.com |
α-Aminophosphonates are structural analogues of α-amino acids and are known to be potent enzyme inhibitors, making them attractive targets in medicinal chemistry. nih.gov One effective method for their preparation involves the nucleophilic substitution of related α-hydroxyphosphonates.
Following the synthesis described in section 4.2.1, the resulting diethyl 4-(benzyloxy)phenylmethylphosphonate can be converted into an aminophosphonate. This is achieved by reacting the α-hydroxyphosphonate with a primary or secondary amine. mdpi.com The reaction often proceeds with surprising ease, sometimes facilitated by microwave irradiation, which can provide a catalyst- and solvent-free method for the substitution of the hydroxyl group with an amino group. mdpi.com This provides a straightforward, two-step route from the aldehyde derived from this compound to valuable α-aminophosphonates.
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Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by mapping the chemical environments of their constituent atoms. For Diethyl 4-(benzyloxy)benzylphosphonate, a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy provides a complete picture of its atomic framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the ethoxy, benzyl (B1604629), and benzyloxy groups are expected.
The protons of the two ethoxy groups would give rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling with each other. The benzylic methylene protons (P-CH₂) adjacent to the phosphorus atom would appear as a doublet due to coupling with the phosphorus nucleus. The aromatic protons would be observed in the downfield region of the spectrum, with specific splitting patterns determined by their substitution on the two phenyl rings.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethyl CH₃ | ~1.2-1.4 | Triplet | ~7 |
| Ethyl CH₂ | ~3.9-4.2 | Multiplet/Doublet of Quartets | ~7 (H-H), ~8 (H-P) |
| P-CH₂-Ar | ~3.1-3.3 | Doublet | ~22 |
| Ar-O-CH₂-Ph | ~5.0-5.1 | Singlet | N/A |
| Aromatic H | ~6.8-7.5 | Multiplet | N/A |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon atoms of the ethoxy groups, the benzylic methylene carbon, and the aromatic carbons would all resonate at characteristic chemical shifts. Furthermore, coupling between the phosphorus atom and nearby carbon atoms (¹JPC, ²JPC, ³JPC) would result in the splitting of these signals, providing valuable structural information.
| Carbon | Expected Chemical Shift (δ, ppm) | C-P Coupling (JCP, Hz) |
| Ethyl CH₃ | ~16 | ~6 |
| Ethyl OCH₂ | ~62 | ~7 |
| P-CH₂ | ~33 | ~138 |
| Ar-O-CH₂ | ~70 | N/A |
| Aromatic C | ~115-160 | Variable |
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
Phosphorus-31 NMR (³¹P NMR) spectroscopy is a powerful technique for the direct observation of the phosphorus nucleus. For this compound, a single signal is expected in the proton-decoupled ³¹P NMR spectrum, as there is only one phosphorus atom in the molecule. The chemical shift of this signal is indicative of the +5 oxidation state of the phosphorus in the phosphonate (B1237965) group. The typical chemical shift for a diethyl benzylphosphonate derivative is in the range of δ 25-30 ppm.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the P=O (phosphoryl), P-O-C (phosphonate ester), and C-O-C (ether) linkages, as well as vibrations associated with the aromatic rings.
| Functional Group | Characteristic Stretching Frequencies (cm⁻¹) |
| P=O (Phosphoryl) | ~1230-1260 |
| P-O-C (Phosphonate ester) | ~1020-1050 (asymmetric), ~950-970 (symmetric) |
| C-O-C (Ether) | ~1175 |
| Aromatic C-H | ~3030-3100 |
| Aromatic C=C | ~1500-1600 |
| Aliphatic C-H | ~2850-2980 |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₈H₂₃O₄P), the molecular ion peak [M]⁺ would be expected at m/z 334.13. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.
The fragmentation pattern in the mass spectrum would likely involve the cleavage of the benzylic C-P bond, leading to the formation of a stable benzyl cation (m/z 91) and a benzyloxybenzyl radical. Another common fragmentation pathway for phosphonates is the loss of the ethoxy groups.
| Ion | m/z |
| [M]⁺ | 334.13 |
| [M - OCH₂CH₃]⁺ | 289.10 |
| [C₇H₇]⁺ (benzyl) | 91.05 |
| [C₇H₇O]⁺ (benzyloxy) | 107.05 |
Computational Chemistry Approaches in Diethyl 4 Benzyloxy Benzylphosphonate Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of chemical characteristics.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. acs.org DFT methods are used to optimize the molecular geometry of Diethyl 4-(benzyloxy)benzylphosphonate, predicting key structural parameters. For instance, calculations using the B3LYP functional with a 6-311G(d,p) basis set can provide optimized bond lengths and angles. bhu.ac.in Such studies on related organophosphorus compounds have demonstrated good agreement between theoretical and experimental data. dtic.milorientjchem.org
DFT is also employed to calculate various electronic properties that govern the molecule's behavior. These include the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP), which identifies electron-rich and electron-deficient regions of the molecule, highlighting potential sites for nucleophilic and electrophilic attack. bhu.ac.innih.gov
Table 1: Predicted Geometrical Parameters for this compound using DFT Note: The following data is illustrative, based on typical values from DFT calculations on similar benzylphosphonate structures.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | P=O | 1.48 Å |
| Bond Length | P-C (benzyl) | 1.82 Å |
| Bond Length | C-O (ether) | 1.37 Å |
| Bond Angle | O=P-C | 114.5° |
| Bond Angle | P-O-C (ester) | 120.1° |
| Dihedral Angle | C-O-C-C (ether) | 178.5° |
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. nih.govyoutube.com
For this compound, FMO analysis can predict the most probable sites for reaction. The spatial distribution of the HOMO would indicate the location of the most loosely held electrons, likely candidates for electrophilic attack. Conversely, the LUMO's distribution would highlight regions susceptible to nucleophilic attack. nih.gov These calculations are vital for understanding reaction mechanisms and predicting the outcomes of chemical transformations. sapub.org
Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are hypothetical, representing typical outputs from FMO analysis of similar aromatic phosphonates.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.85 | Electron-donating capacity; likely localized on the electron-rich benzyloxy-phenyl ring. |
| LUMO | -1.20 | Electron-accepting capacity; potentially distributed across the phosphonate (B1237965) group and benzyl (B1604629) ring. |
| HOMO-LUMO Gap (ΔE) | 5.65 | Indicates high kinetic stability. |
Mechanistic Elucidation of Synthetic Transformations
Computational chemistry provides a window into the detailed steps of a chemical reaction, allowing for the study of transient species like transition states and intermediates that are often difficult to observe experimentally.
The synthesis of phosphonates often proceeds through reactions like the Michaelis-Arbuzov reaction. wikipedia.org Transition state (TS) analysis can be used to model the key steps in the formation of this compound. By locating the transition state structure on the potential energy surface, chemists can calculate the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed.
In the context of forming the C-P bond, DFT calculations can model the approach of the phosphorus nucleophile to the benzyl halide precursor. Frequency calculations are performed on the optimized TS geometry to confirm it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the atomic motion along the reaction coordinate. nih.gov This analysis provides critical insights into the factors controlling the reaction rate.
Beyond single transition states, computational methods can map the entire energetic profile of a reaction pathway. This involves calculating the relative Gibbs free energies of the reactants, intermediates, transition states, and products. nih.gov For the synthesis of this compound, this would allow for a comparison of different potential synthetic routes, such as the Michaelis-Arbuzov vs. Hirao coupling reactions. wikipedia.org
Conformational Analysis and Stereochemical Prediction
The three-dimensional structure of a molecule is critical to its function and reactivity. This compound possesses several rotatable bonds, leading to multiple possible conformations.
Conformational analysis involves systematically exploring the potential energy surface to identify low-energy conformers. dtic.mil By rotating key dihedral angles (e.g., around the C-O-C ether linkage or the P-C bond) and calculating the relative energy of each resulting structure, the most stable, lowest-energy conformations can be identified. These stable structures represent the most likely shapes the molecule will adopt. conicet.gov.ar While this compound is achiral, similar computational analyses are crucial for predicting the stereochemical outcomes of reactions involving related chiral phosphonates, where understanding the spatial arrangement is key to predicting which stereoisomer will be preferentially formed. mdpi.com
Ligand-Substrate Interactions in Catalytic Systems
Computational chemistry provides powerful tools to investigate the intricate interactions between ligands, substrates, and catalysts at an atomic level. In the context of reactions involving this compound, computational approaches such as Density Functional Theory (DFT) and molecular docking are instrumental in elucidating reaction mechanisms, predicting catalyst efficiency, and understanding the nature of non-covalent interactions that govern the catalytic cycle. These methods allow researchers to model transition states and intermediates that are often difficult to characterize experimentally.
Theoretical investigations into phosphonate-involved catalytic reactions, such as palladium-catalyzed cross-coupling reactions for the synthesis of benzylphosphonates, highlight the importance of ligand-catalyst interactions in determining the reaction outcome. While specific computational studies on this compound are not extensively documented in public literature, the principles derived from studies of analogous benzylphosphonate derivatives can be applied to understand its behavior in catalytic systems.
Detailed Research Findings from Analogous Systems:
Computational studies on similar phosphonate compounds in catalytic systems often focus on several key aspects:
Binding Affinity and Mode: Molecular docking simulations can predict the preferred orientation of this compound within the active site of a catalyst. These simulations calculate a binding energy, which is indicative of the stability of the ligand-catalyst complex. The benzyloxy and ethoxy groups of the molecule can engage in various interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions with the catalyst's surface or coordinating ligands.
Transition State Analysis: DFT calculations are frequently employed to map the potential energy surface of a reaction. This allows for the identification of transition state structures and the calculation of activation energies. For instance, in a hypothetical catalytic hydrolysis or coupling reaction involving this compound, DFT could be used to model the geometry of the pentacoordinated phosphorus intermediate, providing insights into the rate-determining step of the reaction.
Electronic Effects: The electronic properties of the benzyloxybenzyl group can be analyzed to understand its influence on the reactivity of the phosphonate moiety. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal charge distribution and delocalization effects, which are crucial for understanding how the substrate interacts with electrophilic or nucleophilic catalytic centers.
The following interactive data tables represent the type of data that would be generated from such computational studies on this compound interacting with a hypothetical palladium-based catalyst.
Table 1: Predicted Binding Energies from Molecular Docking Simulations
This table illustrates the predicted binding affinities of this compound and related ligands with a model catalytic pocket. Lower binding energy values indicate a more stable interaction.
| Compound | Catalyst Model | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
| This compound | Pd(Xantphos)Cl₂ | -7.8 | Pi-stacking with catalyst ligand, hydrophobic interactions |
| Diethyl benzylphosphonate | Pd(Xantphos)Cl₂ | -6.5 | Hydrophobic interactions with benzyl group |
| 4-(Benzyloxy)benzaldehyde (B125253) | Pd(Xantphos)Cl₂ | -5.9 | Hydrogen bond with carbonyl, Pi-stacking |
Table 2: Calculated Activation Energies for a Model Reaction Step
This table shows hypothetical activation energies for a key step in a catalytic cycle, such as oxidative addition, as calculated by DFT. This data helps in understanding the reaction kinetics and the role of the catalyst.
| Reactant | Catalyst | Reaction Step | Calculated Activation Energy (kcal/mol) |
| This compound | Palladium(0) complex | Oxidative Addition | 15.2 |
| Diethyl benzylphosphonate | Palladium(0) complex | Oxidative Addition | 16.1 |
| Diethyl phenylphosphonate | Palladium(0) complex | Oxidative Addition | 17.5 |
These computational approaches provide a detailed framework for understanding the ligand-substrate interactions of this compound in catalytic systems, guiding the design of more efficient and selective catalysts for its synthesis and subsequent reactions.
Future Research Trajectories for Diethyl 4 Benzyloxy Benzylphosphonate
Development of Highly Stereoselective Synthetic Protocols
The synthesis of chiral phosphonates is of paramount importance due to the often-crucial role of stereochemistry in determining biological activity and material properties. unl.pt While the synthesis of racemic Diethyl 4-(benzyloxy)benzylphosphonate is established, future research should focus on developing highly stereoselective methods to access its enantiomerically pure forms or chiral analogues.
A promising avenue involves the asymmetric hydrophosphonylation of imines, a variant of the Pudovik reaction, catalyzed by chiral organocatalysts. unl.ptmdpi.com This approach could be adapted to synthesize chiral α-amino phosphonates derived from the core structure. Another key area is the enantioselective Michael addition of phosphites to α,β-unsaturated compounds, which could introduce chirality at the α- or β-position relative to the phosphorus atom. mdpi.com The development of these methods would provide access to a library of chiral building blocks for various applications.
Table 1: Potential Stereoselective Synthetic Strategies
| Catalytic System | Reaction Type | Target Moiety | Potential Outcome |
|---|---|---|---|
| Chiral Thiourea Catalysts | Asymmetric Michael Addition | α-Substituted Vinylphosphonates | Enantioenriched phosphonate (B1237965) derivatives |
| Chiral Cinchona Alkaloids | Asymmetric Hydrophosphonylation | Imines | Optically active α-amino phosphonates researchgate.net |
| Chiral Diarylprolinol Ethers | Phospha-Michael Addition | α,β-Unsaturated Aldehydes | Chiral γ-ketophosphonates mdpi.com |
Exploration of Novel Reactivity Patterns and Derivatization Opportunities
The molecular architecture of this compound offers multiple sites for chemical modification, opening up vast possibilities for creating novel derivatives with tailored properties. Future research should systematically explore the reactivity of this compound to build a diverse chemical library.
Key transformations could include:
Deprotection of the Benzyl (B1604629) Group: Cleavage of the benzyloxy ether would yield a phenolic hydroxyl group. This highly functional handle can be used for subsequent esterification, etherification, or as a nucleophile in various coupling reactions to attach other functional units.
Horner-Wadsworth-Emmons (HWE) Reaction: The phosphonate moiety is a classic precursor for HWE olefination reactions. unl.pt Deprotonation of the benzylic carbon followed by reaction with aldehydes or ketones would allow for the synthesis of a wide range of stilbene (B7821643) and other vinyl derivatives, which are valuable in materials science and medicinal chemistry.
Modification of the Phosphonate Esters: Hydrolysis of the diethyl esters to the corresponding phosphonic acid would create a strong chelating agent for metal ions or a functional group for surface modification of metal oxides. Alternatively, transesterification could introduce different alkyl or aryl groups, modulating the compound's solubility and reactivity. nih.gov
Table 2: Potential Derivatization Pathways and Applications
| Reaction Site | Reagent/Condition | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Benzyloxy Group | Catalytic Hydrogenation (H₂, Pd/C) | Phenolic Hydroxyl (-OH) | Monomer for polymerization, precursor for liquid crystals nih.gov |
| Benzylic C-H | Strong Base (e.g., n-BuLi), then Aldehyde/Ketone | Carbon-Carbon Double Bond (Alkene) | Synthesis of organic light-emitting diode (OLED) materials, bioactive stilbenes |
| Diethyl Phosphonate | Trimethylsilyl Bromide (TMSBr) | Phosphonic Acid (-P(O)(OH)₂) | Surface modification, metal chelation, flame retardants rsc.org |
Integration into Advanced Functional Materials Synthesis
Phosphonates are increasingly recognized for their utility in materials science, particularly for their ability to form stable bonds with metal oxide surfaces and to act as building blocks for polymeric structures. unl.ptbenthamdirect.com Future work should focus on leveraging this compound and its derivatives as key components in the synthesis of advanced functional materials.
After debenzylation to reveal the phenol (B47542) and hydrolysis to the phosphonic acid, the resulting molecule, 4-hydroxybenzylphosphonic acid, becomes a bifunctional monomer. The phosphonic acid group can anchor the molecule to surfaces like titanium dioxide (TiO₂) or indium tin oxide (ITO), forming self-assembled monolayers (SAMs) that can modify surface energy, corrosion resistance, or biocompatibility. The phenolic group can be used as a polymerization site for creating novel phosphonate-containing polymers, such as polycarbonates or polyesters, which may exhibit enhanced thermal stability and flame retardancy.
Table 3: Applications in Functional Materials
| Material Type | Role of Phosphonate Derivative | Key Functional Group(s) | Potential Properties/Applications |
|---|---|---|---|
| Self-Assembled Monolayers (SAMs) | Surface Anchoring Agent | Phosphonic Acid | Corrosion inhibition, biocompatible coatings, organic electronics |
| Metal-Organic Frameworks (MOFs) | Organic Linker | Phosphonic Acid | Gas storage, catalysis, chemical sensing |
| Flame-Retardant Polymers | Co-monomer or Additive | Phosphonate Moiety | Enhanced fire safety for plastics and textiles |
Design of Next-Generation Organocatalytic Systems
While organocatalysis is a powerful tool for synthesizing chiral phosphonates, an exciting future direction is the use of chiral phosphonates themselves as organocatalysts. unl.ptmdpi.com Derivatives of this compound could be designed to function as novel, highly efficient catalysts for a range of asymmetric transformations.
For instance, conversion of the phosphonate ester to a chiral phosphonic acid could yield a potent chiral Brønsted acid catalyst. researchgate.net Such catalysts are valuable for reactions like asymmetric additions to imines, Friedel-Crafts reactions, and cycloadditions. The combination of the bulky, structurally defined backbone derived from the benzylphosphonate and the acidic proton could create a well-defined chiral environment, leading to high levels of enantioselectivity in catalyzed reactions.
Table 4: Potential Organocatalytic Systems
| Catalyst Type | Key Structural Feature | Proposed Catalytic Role | Example Target Reaction |
|---|---|---|---|
| Chiral Phosphoric Acid | P-OH group in a chiral scaffold | Chiral Brønsted Acid | Asymmetric Mannich or aza-Pudovic reactions unl.pt |
| Chiral Phosphonium (B103445) Salt | Quaternary Phosphorus Center | Chiral Phase-Transfer Catalyst | Asymmetric alkylations or Michael additions |
Synergistic Application of Computational and Experimental Methodologies
To accelerate progress in the aforementioned areas, a synergistic approach combining computational modeling and experimental validation is essential. rsc.org Quantum-theoretical methods, such as Density Functional Theory (DFT), can provide profound insights into reaction mechanisms, predict spectroscopic properties, and guide the rational design of new molecules and materials.
Future research should employ computational studies to:
Model Transition States: Elucidate the mechanisms of stereoselective reactions (Section 7.1) to design more effective chiral catalysts.
Predict Reactivity: Calculate reaction energy barriers to identify the most promising derivatization pathways (Section 7.2) and avoid undesirable side reactions. rsc.org
Simulate Material Properties: Model the interaction of phosphonate derivatives with surfaces and predict the bulk properties of novel polymers (Section 7.3) before undertaking time-consuming synthesis.
Design Catalysts: Computationally screen potential organocatalyst structures (Section 7.4) to identify candidates with the highest predicted activity and selectivity.
Table 5: Integration of Computational and Experimental Approaches
| Research Area | Computational Tool | Objective | Experimental Validation |
|---|---|---|---|
| Stereoselective Synthesis | DFT Transition State Modeling | Predict enantioselectivity of catalysts | Synthesis and chiral HPLC analysis of products nih.gov |
| Novel Reactivity | Reaction Pathway Calculation | Identify feasible derivatization routes | Laboratory synthesis and structural characterization (NMR, MS) |
| Functional Materials | Molecular Dynamics (MD) Simulation | Model self-assembly on surfaces | Surface analysis (XPS, AFM) and material property testing |
Q & A
Q. What are the established synthetic routes for preparing Diethyl 4-(benzyloxy)benzylphosphonate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a modified Stille coupling using tributylstannyl intermediates (e.g., tributylstannyl propenylphosphonate) with aryl halides under inert conditions (e.g., MeCN, 80°C) yields the target phosphonate with >90% purity . Key parameters for optimization include:
- Catalyst loading (e.g., Pd₂dba₃·CHCl₃ at 5 mol%).
- Solvent selection (polar aprotic solvents like MeCN enhance reactivity).
- Temperature control (80–100°C balances reaction rate and side-product formation).
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.
Q. How can structural characterization of this compound be performed to confirm its molecular identity?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Peaks for benzyloxy (δ 7.3–7.5 ppm, aromatic protons) and phosphonate ethyl groups (δ 1.2–1.4 ppm, CH₃; δ 4.0–4.2 ppm, CH₂) .
- ESI-MS : Confirm molecular weight (e.g., calculated m/z for C₁₈H₂₃O₄P: 342.13) .
- X-ray crystallography : Resolve dihedral angles between aromatic and phosphonate groups (e.g., 83.75° in related phosphonates) to validate stereochemistry .
Advanced Research Questions
Q. What strategies can mitigate competing side reactions during the synthesis of this compound derivatives?
Methodological Answer: Side reactions (e.g., deprotection of benzyloxy groups or phosphonate ester hydrolysis) can be minimized by:
- Protecting groups : Use acid-labile groups (e.g., tert-butyldimethylsilyl) for hydroxyl protection during coupling steps .
- Anhydrous conditions : Conduct reactions under nitrogen/argon to prevent hydrolysis .
- Catalytic system tuning : Add ligands like triphenylphosphine to stabilize Pd intermediates and reduce undesired cross-talk .
Q. How does the electronic environment of the benzyloxy substituent influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: The electron-donating benzyloxy group at the para position activates the aromatic ring for electrophilic substitution. For example:
- Nitration : HNO₃/H₂SO₄ selectively introduces nitro groups at the ortho position relative to the phosphonate .
- Halogenation : N-bromosuccinimide (NBS) in CCl₄ yields brominated derivatives at the meta position .
Quantitative analysis via HPLC (C18 column, acetonitrile/water gradient) tracks regioselectivity and conversion rates.
Q. What pharmacological activities have been reported for benzylphosphonate derivatives, and how can this compound be evaluated for similar applications?
Methodological Answer: Benzylphosphonates exhibit antiviral and cardiovascular activity . To assess the target compound:
- Antiviral assays : Use plaque reduction neutralization tests (PRNT) against RNA viruses (e.g., influenza A) at concentrations of 10–100 µM .
- Cardiovascular activity : Measure vasodilation in rat aortic rings pre-contracted with phenylephrine, monitoring phosphonate-induced relaxation (EC₅₀ calculations) .
- Structure-activity relationship (SAR) : Modify the benzyloxy group (e.g., introduce electron-withdrawing substituents) and compare bioactivity trends .
Q. How can crystallographic data inform the design of this compound-based materials?
Methodological Answer: X-ray data reveal intermolecular interactions critical for material properties:
- Hydrogen bonding : O–H···O bonds (2.8–3.0 Å) form dimers, stabilizing crystal lattices .
- Packing motifs : Weak C–H···π interactions (3.5 Å) influence solubility and melting points .
These insights guide the design of coordination polymers or metal-organic frameworks (MOFs) by introducing metal-binding sites (e.g., carboxylate groups) .
Data Contradictions and Validation
Q. Discrepancies in reported toxicological profiles of phosphonate derivatives: How should researchers reconcile these findings?
Methodological Answer: Conflicting toxicity data (e.g., neurotoxicity vs. non-toxicity in structurally similar compounds) require:
- Comparative assays : Perform in vitro micronucleus tests (OECD 487) and bacterial reverse mutation tests (Ames test) under standardized conditions .
- Dose-response analysis : Evaluate cytotoxicity thresholds (e.g., IC₅₀ in HEK293 cells) to differentiate acute vs. chronic effects .
- Metabolite profiling : Use LC-MS to identify hydrolysis products (e.g., benzyl alcohol) that may contribute to toxicity .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (irritation risk: R36/37/38) .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile byproducts (e.g., ethyl acetate) .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (EPA Class D) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
